molecular formula C9H12O2 B078629 4-(5-methylfuran-2-yl)butan-2-one CAS No. 13679-56-6

4-(5-methylfuran-2-yl)butan-2-one

Cat. No.: B078629
CAS No.: 13679-56-6
M. Wt: 152.19 g/mol
InChI Key: CWKYCXPGVIFXOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-methylfuran-2-yl)butan-2-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a methyl group at the 5-position and a butanone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methylfuran-2-yl)butan-2-one can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with butanone in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product .

Another method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired furan derivative.

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors, which allow for precise control of reaction conditions and high yields of the desired product. The use of environmentally friendly catalysts and solvents is also a key consideration in industrial processes to minimize environmental impact .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-methylfuran-2-yl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a furan ring with a butanone group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

13679-56-6

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

4-(5-methylfuran-2-yl)butan-2-one

InChI

InChI=1S/C9H12O2/c1-7(10)3-5-9-6-4-8(2)11-9/h4,6H,3,5H2,1-2H3

InChI Key

CWKYCXPGVIFXOH-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)CCC(=O)C

Canonical SMILES

CC1=CC=C(O1)CCC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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